4-[3-(2-Methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(thiophen-2-yl)quinoline
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Overview
Description
4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including furan, triazole, thiadiazole, thiophene, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings, followed by their fusion with the quinoline and thiophene moieties. The synthetic routes often start with the preparation of intermediate compounds, such as 2-methylfuran and thiophene derivatives, which are then subjected to cyclization reactions under specific conditions to form the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced derivatives of the triazole and thiadiazole rings .
Scientific Research Applications
4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core and exhibit comparable biological activities.
Quinoline derivatives: Compounds with a quinoline core structure that have diverse pharmacological properties.
Uniqueness
4-[3-(2-METHYLFURAN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-(THIOPHEN-2-YL)QUINOLINE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13N5OS2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-6-(2-thiophen-2-ylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13N5OS2/c1-12-13(8-9-27-12)19-23-24-21-26(19)25-20(29-21)15-11-17(18-7-4-10-28-18)22-16-6-3-2-5-14(15)16/h2-11H,1H3 |
InChI Key |
CPJWDEGEAIEXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Origin of Product |
United States |
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